molecular formula C10H18FN5O B2581737 4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101196-12-5

4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2581737
CAS No.: 2101196-12-5
M. Wt: 243.286
InChI Key: MUAJOQCDTMALIH-UHFFFAOYSA-N
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Description

4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic compound with a unique structure that includes a pyrazole ring, an amino group, and a fluoroethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide under basic conditions.

    Attachment of the dimethylaminoethyl group: This is done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a dimethylaminoethyl halide.

    Final amination:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and fluoroethyl groups, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    4-Amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide: Lacks the fluoroethyl group, which may result in different biological activities and chemical reactivity.

    4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-chloroethyl)-1H-pyrazole-3-carboxamide: Contains a chloroethyl group instead of a fluoroethyl group, which can affect its reactivity and interactions with biological targets.

    4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-bromoethyl)-1H-pyrazole-3-carboxamide: The presence of a bromoethyl group may lead to different pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FN5O/c1-15(2)6-4-13-10(17)9-8(12)7-16(14-9)5-3-11/h7H,3-6,12H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAJOQCDTMALIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=NN(C=C1N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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